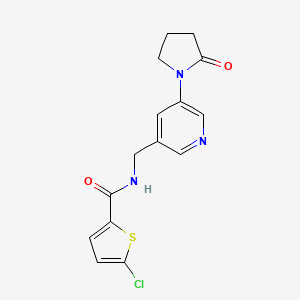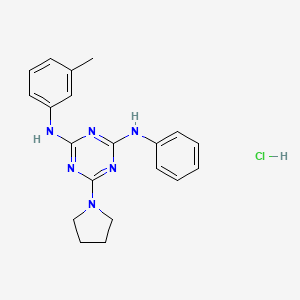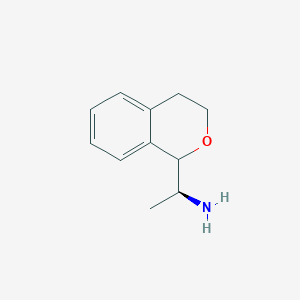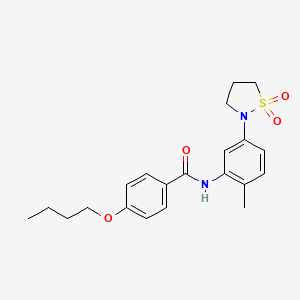![molecular formula C19H11ClF3N5S B2959068 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 251096-57-8](/img/structure/B2959068.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, the exact synthesis process for this specific compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied extensively3.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures have been reported to show superior cytotoxic activities against certain cell lines4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the literature. However, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C1.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound is part of a broader family of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and significance in medicinal chemistry. The synthesis of these compounds can involve various strategies, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, providing a metal-free method for constructing the 1,2,4-triazolo[1,5-a]pyrimidine skeleton with high yields and short reaction times (Zheng et al., 2014).
Antimicrobial and Antitumor Activities
The synthesized compounds within this chemical class have been screened for their antimicrobial properties, showing significant activity against various microorganisms. This highlights their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antitumor, antiviral, and fungicidal activities, underscoring their importance in pharmaceutical research and development (Fizer et al., 2013).
Synthetic Versatility and Applications
The structural versatility of these compounds allows for a wide range of chemical modifications, facilitating the synthesis of diverse derivatives with potential biological activities. For instance, the presence of halogen functionalities in the pyrimidine nucleus enables further diversification through various synthetic strategies, such as palladium-catalyzed cross-couplings and direct aromatic substitution, enhancing their utility as synthetic intermediates (Tang et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound are not directly available in the literature. However, compounds with similar structures have been found to have potential therapeutic applications, suggesting that further research into the properties and applications of this compound could be beneficial3.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYMCPQYSFTRKI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

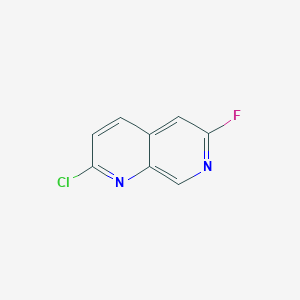
![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)
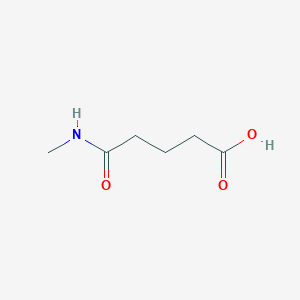
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)
![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
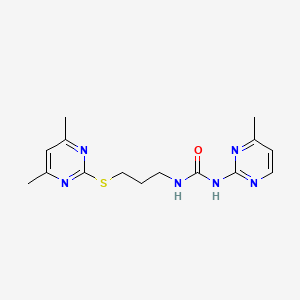
![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)
